![molecular formula C12H7Cl2NS B12945768 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often constructed via a condensation reaction involving a suitable pyridine precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the intermediate compounds to introduce the chlorine and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering gene expression, or disrupting cellular processes.
類似化合物との比較
Similar Compounds
1,7-Dichlorobenzo[4,5]thieno[2,3-c]pyridine: Lacks the methyl group, which can affect its reactivity and biological activity.
8-Methylbenzo[4,5]thieno[2,3-c]pyridine: Lacks the chlorine atoms, resulting in different chemical properties and applications.
Benzo[4,5]thieno[2,3-c]pyridine: The parent compound without any substituents, used as a reference for studying the effects of chlorine and methyl groups.
Uniqueness
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C12H7Cl2NS |
|---|---|
分子量 |
268.2 g/mol |
IUPAC名 |
1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3 |
InChIキー |
JFYVPBKGLVIWFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


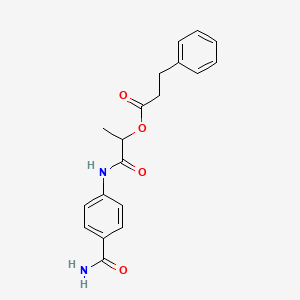
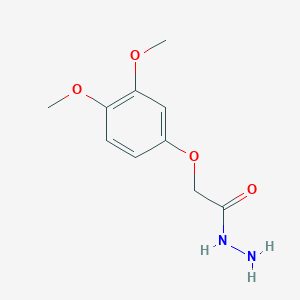
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
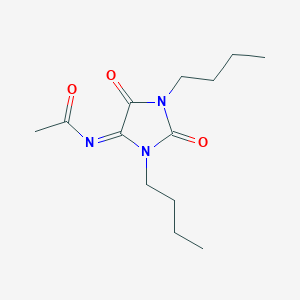
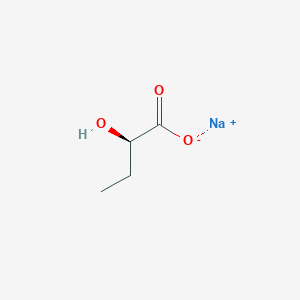
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
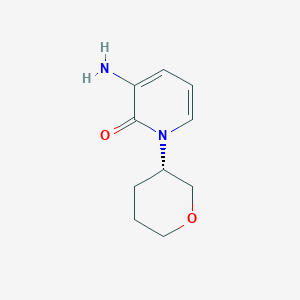

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
